

An In-depth Technical Guide to 1-Fluorooctane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Fluorooctane**, a fluorinated alkane with applications in chemical synthesis and analytical sciences. This document details its chemical identity, physicochemical properties, synthesis protocols, and its use as a molecular probe in gas chromatography.

Chemical Identity and Synonyms

1-Fluorooctane is a colorless liquid classified as a fluorinated alkane.[1] It is characterized by an eight-carbon straight chain with a single fluorine atom replacing a hydrogen atom at the terminal position.[1] This substitution imparts unique properties, such as increased chemical stability compared to its non-fluorinated counterparts.[1][2] The compound is hydrophobic, making it insoluble in water but soluble in various organic solvents.[1][2]

Table 1: Chemical Identifiers for 1-Fluorooctane



Identifier	Value
CAS Number	463-11-6[3][4][5][6]
Molecular Formula	C ₈ H ₁₇ F[3][4][5][6]
Molecular Weight	132.22 g/mol [3][4][6]
IUPAC Name	1-fluorooctane
Synonyms	Octyl fluoride, n-Octyl fluoride, Octane, 1-fluoro- [5][6]
EC Number	207-333-2[3][4]
MDL Number	MFCD00013582[3][4]

Physicochemical Properties

The physical and chemical properties of **1-Fluorooctane** are summarized in the table below, providing key data for its handling, application, and analysis.

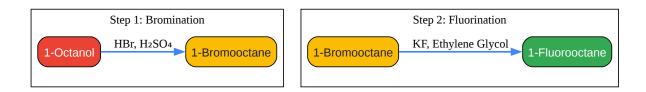
Table 2: Physicochemical Data for 1-Fluorooctane

Property	Value
Appearance	Colorless liquid[1][3]
Boiling Point	142-146 °C[3][7]
Density	0.814 g/mL at 25 °C[3][7]
Refractive Index (n20/D)	1.396[3][4]
Flash Point	42 °C (107.6 °F) - closed cup[3]
Melting Point	-64 °C
Solubility	Insoluble in water; soluble in organic solvents[1] [2]

Synthesis of 1-Fluorooctane



The synthesis of **1-Fluorooctane** is typically achieved through a two-step process starting from 1-octanol. The first step involves the conversion of 1-octanol to 1-bromooctane, which is then subjected to a nucleophilic substitution reaction to yield the final product.



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Synthesis pathway of **1-Fluorooctane** from 1-octanol.

Experimental Protocol: Synthesis of 1-Bromooctane from 1-Octanol

This procedure outlines the conversion of 1-octanol to 1-bromooctane, the precursor for **1- Fluorooctane**.

Materials:

- 1-octanol
- Concentrated sulfuric acid
- 48% Hydrobromic acid
- Deionized water
- Saturated sodium bicarbonate solution
- · Anhydrous calcium chloride
- · Round-bottom flask
- Reflux condenser



- Separatory funnel
- Distillation apparatus
- · Heating mantle
- Ice bath

Procedure:

- To a round-bottom flask, add 1.0 mole of 1-octanol.
- While cooling the flask in an ice bath, slowly add 0.5 moles of concentrated sulfuric acid with constant swirling.
- Following the sulfuric acid addition, slowly add 1.25 moles of 48% hydrobromic acid to the mixture, continuing to cool and swirl.
- Attach a reflux condenser and heat the mixture to reflux for 6-8 hours.
- After cooling, transfer the reaction mixture to a separatory funnel.
- Separate the lower aqueous layer from the upper organic layer containing the crude 1-bromooctane.
- Wash the organic layer sequentially with water, concentrated sulfuric acid (to remove unreacted alcohol and ether byproducts), water, and a saturated sodium bicarbonate solution (to neutralize any remaining acid).
- Dry the organic layer over anhydrous calcium chloride.
- Purify the crude 1-bromooctane by fractional distillation, collecting the fraction that boils between 199-202 °C. The expected yield is approximately 80-90%.[8]

Experimental Protocol: Synthesis of 1-Fluorooctane from 1-Bromooctane

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This protocol is adapted from a similar procedure for the synthesis of n-hexyl fluoride and involves a nucleophilic substitution of bromide with fluoride.

Materials:

- 1-bromooctane
- Anhydrous, finely powdered potassium fluoride (KF)
- Dry ethylene glycol
- Three-necked round-bottom flask (500 mL)
- Mercury-sealed stirrer
- Dropping funnel (100 mL)
- Short fractionating column with a thermometer
- Downward double-surface condenser
- · Filter flask receiver
- Heating bath
- Ice bath

Procedure:

- In a thoroughly dry 500-mL three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and a short fractionating column, place a mixture of 2.0 moles of anhydrous potassium fluoride and 200 g of dry ethylene glycol.
- Heat the flask in a heating bath to a temperature of 160–170 $^{\circ}$ C.
- Add 1.0 mole of 1-bromooctane dropwise from the dropping funnel over a period of 5 hours.
 During the addition, a liquid will intermittently distill over at a temperature of 60–90 °C at the top of the fractionating column.



- After the addition is complete, allow the bath temperature to fall to 110-120 °C.
- Draw a slow stream of air through the apparatus to carry over any remaining product.
- Combine all the distillates and purify by fractional distillation.

Applications in Research

1-Fluorooctane serves as a valuable tool in analytical chemistry, particularly in the evaluation of gas chromatographic stationary phases.[3][5] It also participates in specific chemical reactions, such as C-F bond cleavage with Grignard reagents and halogen redistribution reactions.[3]

Experimental Protocol: Use of 1-Fluorooctane as a Molecular Probe in Gas Chromatography

This representative protocol outlines the use of **1-Fluorooctane** to characterize the properties of a new or existing gas chromatography (GC) stationary phase.

Objective: To determine the retention characteristics and polarity of a GC stationary phase using **1-Fluorooctane** as a molecular probe.

Materials and Equipment:

- Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)
- GC column packed with the stationary phase to be evaluated
- **1-Fluorooctane** (high purity)
- A series of n-alkane standards (e.g., C7 to C12)
- High-purity carrier gas (e.g., Helium or Nitrogen)
- Microsyringe for sample injection
- Data acquisition and processing software

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Procedure:

- Instrument Setup:
 - Install the column containing the stationary phase into the GC.
 - Set the GC parameters:

■ Injector Temperature: 250 °C

Detector Temperature: 250 °C

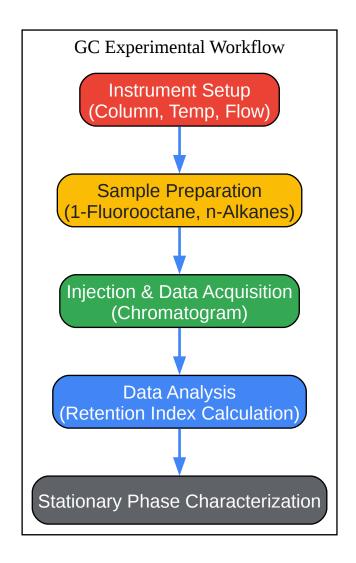
Carrier Gas Flow Rate: 1-2 mL/min

- Oven Temperature Program: Start with an isothermal period at a low temperature (e.g., 50 °C for 2 minutes), then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 200 °C) and hold for a few minutes.
- Sample Preparation:
 - Prepare a dilute solution of 1-Fluorooctane in a suitable volatile solvent (e.g., hexane or dichloromethane).
 - Prepare a mixture of n-alkane standards in the same solvent.
- Data Acquisition:
 - \circ Inject a small volume (e.g., 1 μ L) of the n-alkane standard mixture into the GC and record the chromatogram to determine the retention times of each alkane.
 - Inject the same volume of the 1-Fluorooctane solution under the identical GC conditions and record its retention time.
- Data Analysis:
 - Calculate the Kovats Retention Index (I) for 1-Fluorooctane using the retention times of the n-alkanes that elute before and after it. The retention index is a measure of where a



compound elutes relative to straight-chain alkanes and provides insight into the polarity of the stationary phase.

 Compare the retention index of 1-Fluorooctane on the test column to its known retention indices on standard non-polar and polar columns. A higher retention index on the test column compared to a non-polar standard indicates a more polar stationary phase.



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Workflow for GC stationary phase evaluation.

Safety and Handling

1-Fluorooctane is a flammable liquid and vapor.[3] It is also classified as causing skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective



equipment (PPE), including eye shields and gloves, should be worn when handling this chemical.[3] It should be stored in a cool, well-ventilated area away from sources of ignition.[3]

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